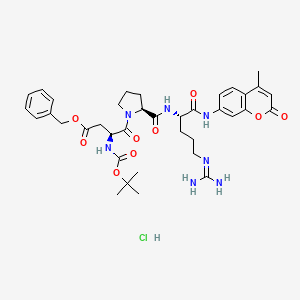

![molecular formula C8H8BrN3O B6355057 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1368794-39-1](/img/structure/B6355057.png)

7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

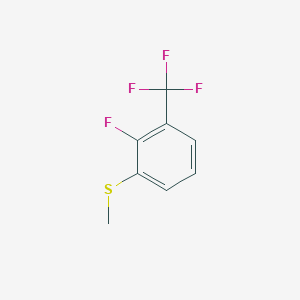

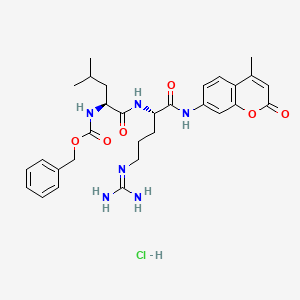

The compound “7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one” belongs to a class of organic compounds known as pyridopyrazines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrazine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized using various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring fused to a pyrazine ring, with a bromine atom and a methyl group attached at the 7th and 4th positions respectively .Scientific Research Applications

Synthesis and Reactivity

The compound 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has been studied for its synthesis and reactivity. For instance, new heterocyclic products were synthesized by reacting bromo-DHAA with various amines, creating novel compounds with potential for further research applications (Hikem-Oukacha et al., 2011). Another study reported the practical synthesis of a CCR5 antagonist, using a related compound as an intermediate, showcasing the compound's utility in synthesizing biologically active molecules (Ikemoto et al., 2005).

Novel Compound Synthesis

Research on the synthesis of novel compounds using derivatives of this molecule is notable. For instance, the synthesis of 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl}ethanone has been reported, demonstrating the flexibility of this chemical structure in creating new molecular entities (Skladchikov et al., 2012).

Chemical Structure Analysis

Analyzing the chemical structures of related compounds has been another area of research. For example, the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative were studied, providing insights into the molecular conformation and interactions of these compounds (Popek & Crundwell, 2019).

Biomedical Research

In the field of biomedical research, derivatives of this compound have been explored for their potential as antimicrobial agents. A study synthesized and evaluated novel bis-α,β-unsaturated ketones and related derivatives for antimicrobial properties (Altalbawy, 2013).

Exploration of Unconquered Chemical Space

The compound has also contributed to the exploration of new chemical spaces. A virtual exploratory heterocyclic library including such compounds has been created to identify novel heteroaromatic rings with potential medicinal interest (Thorimbert et al., 2018).

Catalysis and Green Chemistry

The compound and its derivatives have been involved in studies focusing on green chemistry and catalysis. For example, an electro-catalyzed multicomponent transformation of related compounds to pyrano[2,3-c]pyrazole derivatives in a green medium was reported (Vafajoo et al., 2015).

properties

IUPAC Name |

7-bromo-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-12-4-7(13)11-6-2-5(9)3-10-8(6)12/h2-3H,4H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMUOBSXKFQRQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1N=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

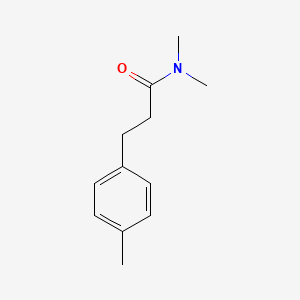

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)